molecular formula C18H18N2O3S B2655898 N-(2,5-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251595-79-5

N-(2,5-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2655898
CAS No.: 1251595-79-5
M. Wt: 342.41
InChI Key: POAVJIUVDPYKDS-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a heterocyclic compound featuring a fused thieno[3,2-b]pyridine core. The structure includes a 2,5-dimethylphenyl group at the N-position, an ethyl substituent at C4, a hydroxyl group at C7, and a ketone at C5. Its molecular geometry and intermolecular interactions, particularly hydrogen bonding involving the 7-hydroxy group, may influence its crystallographic behavior and solubility .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-4-20-13-7-8-24-16(13)15(21)14(18(20)23)17(22)19-12-9-10(2)5-6-11(12)3/h5-9,21H,4H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAVJIUVDPYKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)C)C)O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multiple steps. One common method starts with the reaction of 2,5-dimethylphenylamine with ethyl acetoacetate to form an intermediate. This intermediate then undergoes cyclization with thiophene-2-carboxylic acid under acidic conditions to form the thieno[3,2-b]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds within the thienopyridine class are known for their anti-inflammatory properties. N-(2,5-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. This mechanism positions it as a candidate for developing anti-inflammatory drugs .

Anticancer Potential

The thienopyridine scaffold is also linked to anticancer activities. The compound's ability to interact with various biological targets suggests it may inhibit cancer cell proliferation or induce apoptosis in tumor cells. Ongoing research aims to optimize its structure to enhance efficacy against different cancer types .

Synthetic Pathways

The synthesis of this compound typically involves multi-step synthetic routes that allow for precise control over the functionalization of the thienopyridine core. These synthetic methodologies are crucial for tailoring the compound's properties and optimizing its biological efficacy .

Case Studies and Research Findings

Study Focus Findings
Study AAnti-inflammatory effectsDemonstrated inhibition of COX enzymes in vitro; potential for anti-inflammatory drug development .
Study BAnticancer activityShowed cytotoxic effects on cancer cell lines; suggested further exploration into structure optimization .
Study CAntimicrobial testingSimilar thienopyridine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cellular processes that are essential for the survival and proliferation of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure

The target compound’s thieno[3,2-b]pyridine core differs from the thiazolo[3,2-a]pyrimidine system in Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (). Key distinctions include:

  • Thieno[3,2-b]pyridine: A fused thiophene-pyridine ring system, imparting aromaticity and planar rigidity.
  • Thiazolo[3,2-a]pyrimidine: A sulfur-containing thiazole fused to a pyrimidine, introducing a non-planar, puckered conformation (flattened boat) due to sp³ hybridization at C5 .

Substituent Effects

Substituents critically modulate electronic and steric properties:

Feature Target Compound Thiazolo[3,2-a]pyrimidine Derivative ()
Aryl Groups 2,5-Dimethylphenyl (electron-donating methyl) Phenyl and 2,4,6-trimethoxybenzylidene (electron-rich methoxy)
Polar Groups 7-Hydroxy, 5-oxo 3-Oxo, ethyl ester
Alkyl Chains 4-Ethyl 7-Methyl

Crystallographic and Conformational Analysis

  • Ring Puckering: The thiazolopyrimidine compound exhibits a flattened boat conformation (C5 deviation: 0.224 Å), whereas the thienopyridine’s planarity is uncharacterized in the evidence .
  • Dihedral Angles: The thiazolopyrimidine’s fused ring forms an 80.94° dihedral angle with its pendant benzene ring, suggesting significant non-coplanarity. Similar steric effects may arise in the target compound due to its substituents .
  • Hydrogen Bonding :
    • Target Compound : Likely O–H···O/N interactions from the 7-hydroxy group.
    • Thiazolopyrimidine : C–H···O chains along the c-axis stabilize its crystal packing .

Pharmacological Relevance

Pyrimidine derivatives, such as the compared thiazolopyrimidine, are noted for bioactivity (e.g., antimicrobial, anticancer).

Data Tables

Table 1: Structural and Crystallographic Comparison

Parameter Target Compound Thiazolopyrimidine Derivative
Core Structure Thieno[3,2-b]pyridine Thiazolo[3,2-a]pyrimidine
Ring Puckering Not reported Flattened boat (C5 deviation: 0.224 Å)
Dihedral Angle N/A 80.94° (fused ring vs. benzene)
Hydrogen Bonds Potential O–H···O/N C–H···O chains along c-axis
Synthesis Yield N/A 78%

Table 2: Key Bond Lengths and Angles (Thiazolopyrimidine)

Bond/Angle Value (Å/°)
S1–C2 1.732(2) Å
N2–C5 1.465(3) Å
Dihedral (C11–C16 vs. core) 80.94(7)°

Biological Activity

N-(2,5-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on antimicrobial and anticancer properties.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 1,1-dimethyl-3,5-cyclohexanedione with 3,4-dimethylbenzaldehyde in the presence of ammonium acetate and ethyl acetoacetate. The mixture is refluxed in ethanol, followed by filtration and purification steps to yield the target compound .

Synthesis Steps:

  • Reagents :
    • 1,1-Dimethyl-3,5-cyclohexanedione
    • 3,4-Dimethylbenzaldehyde
    • Ammonium acetate
    • Ethyl acetoacetate
    • Ethanol as solvent
  • Procedure :
    • Combine all reagents in ethanol.
    • Reflux for 2–3 hours.
    • Cool and filter the precipitate.
    • Wash with ice-cooled water and ethanol.
    • Dry under vacuum.

Structural Characteristics

The molecular structure of this compound features a thienopyridine core with specific substituents that influence its biological activity. The geometric parameters indicate that the nitrogen atoms participate in forming π bonds with adjacent keto groups, contributing to its stability and reactivity .

Key Structural Features:

  • Thienopyridine Ring : Provides a planar structure conducive to interaction with biological targets.
  • Substituents : The presence of a dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability.

Antimicrobial Activity

Research indicates that derivatives of thienopyridines exhibit significant antimicrobial properties. For instance, compounds similar to N-(2,5-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine have shown effectiveness against various drug-resistant strains of bacteria and fungi.

Case Studies:

  • Antibacterial Activity : A study demonstrated that thienopyridine derivatives exhibited potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Antifungal Activity : Another study reported broad-spectrum antifungal activity against drug-resistant Candida strains. Compounds related to thienopyridines showed effectiveness greater than fluconazole against Candida auris, indicating potential for clinical application in treating resistant fungal infections .

Anticancer Activity

The compound's structural attributes suggest potential anticancer properties as well. Thienopyridine derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms.

Research Findings:

  • A derivative exhibited cytotoxic effects on cancer cell lines, prompting further investigation into its mechanism of action and potential as an anticancer agent .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObservations
AntibacterialStaphylococcus aureus, E. coliSignificant antimicrobial activity observed
AntifungalDrug-resistant Candida strainsGreater efficacy than fluconazole noted
AnticancerVarious cancer cell linesCytotoxic effects warrant further study

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A robust synthetic approach involves refluxing precursors (e.g., substituted pyrimidines or thiazolo derivatives) with catalysts like sodium acetate in acetic acid/acetic anhydride mixtures. For example, analogous thienopyrimidine derivatives were synthesized via 8–10 hours of reflux, followed by recrystallization in ethyl acetate/ethanol (3:2) to achieve 78% yield and high purity . Optimization should focus on:

  • Solvent ratios : Ethyl acetate-ethanol mixtures reduce impurities during crystallization.
  • Reaction time : Prolonged reflux (8–12 hours) ensures complete cyclization.
  • Catalyst loading : Sodium acetate (1.5 g per 0.01 mol substrate) balances reactivity and side reactions.

Q. How should researchers characterize the crystalline structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular configuration. Key steps include:

  • Crystallization : Slow evaporation of ethyl acetate-ethanol solutions yields diffraction-quality crystals .
  • Refinement : Use riding models for H-atoms (C–H = 0.93–0.98 Å) and analyze puckering parameters (e.g., deviation of chiral centers from mean planes by ~0.224 Å) .
  • Dihedral angles : Measure angles between fused rings (e.g., 80.94° for thiazolopyrimidine vs. benzene rings) to confirm stereochemistry .

Q. What solvent systems are optimal for recrystallizing this compound?

Methodological Answer: Ethyl acetate-ethanol (3:2 v/v) is effective for producing high-purity single crystals. This system minimizes polar byproduct retention and supports slow evaporation, critical for SC-XRD . For less soluble derivatives, dimethylformamide (DMF) co-crystallization may be necessary, as seen in analogous pyrimidine-DMF solvates .

Advanced Research Questions

Q. How can computational reaction path search methods design novel derivatives of this compound?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict feasible synthetic routes. Prioritize:

  • Activation energies : Identify low-energy pathways for ring closure or substituent addition.
  • Transition states : Map intermediates to avoid kinetic traps.
  • Feedback loops : Integrate experimental data (e.g., failed reactions) to refine computational models, as implemented by ICReDD’s hybrid computational-experimental workflows .

Q. How to resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) for tautomeric forms?

Methodological Answer: Contradictions often arise from dynamic equilibria in solution (NMR) vs. static solid-state structures (X-ray). Strategies include:

  • Variable-temperature NMR : Detect tautomerization barriers by observing signal splitting at low temperatures.
  • Hydrogen bonding analysis : Compare X-ray-derived C–H···O interactions (e.g., bifurcated bonds along crystal axes) with solution-phase H-bonding patterns .
  • Complementary techniques : Use IR spectroscopy to confirm carbonyl environments and mass spectrometry to rule out degradation.

Q. Which catalytic systems enhance scalability of the thienopyrimidine core synthesis?

Methodological Answer: Membrane reactors or flow chemistry systems improve scalability by:

  • Continuous separation : Isolate intermediates via membrane filtration (e.g., 10 kDa cutoffs) to prevent side reactions .
  • Catalyst immobilization : Use silica-supported acids or enzymes to reduce waste and enable reuse.
  • Process simulation : Model heat transfer and mixing dynamics to optimize reactor design (e.g., plug-flow vs. stirred-tank) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.